Cas no 335343-08-3 (5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane)

5,5-ジメチル-2-(2,4,6-トリメトキシフェニル)-1,3,2-ジオキサボリナンは、安定な環状ジオキサボリナン化合物であり、有機合成化学において有用なボロン酸エステル前駆体として機能します。その特徴的な2,4,6-トリメトキシフェニル基と5位のジメチル置換により、高い空気安定性と結晶性を示し、取り扱いが容易です。特に鈴木-宮浦カップリング反応などのクロスカップリング反応において、優れた反応性と選択性を発揮します。芳香族メトキシ基の電子効果により、求電子置換反応に対する反応性が調整可能な点も特長です。実験室規模から工業的プロセスまで幅広く適用可能な、多目的なボロン酸誘導体です。

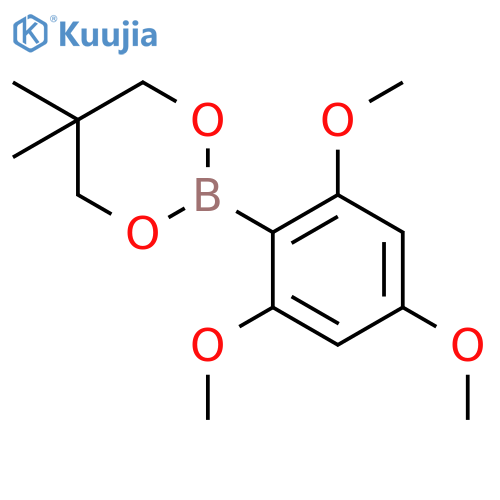

335343-08-3 structure

商品名:5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane 化学的及び物理的性質

名前と識別子

-

- 5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane

- AKOS022172819

- 2,4,6-Trimethoxyphenylboronic acid neopentyl glycol ester, 97%

- 2,4,6-Trimethoxyphenylboronic acid neopentyl glycol ester

- CS-0437097

- DTXSID70675345

- 335343-08-3

- 2-(2,4,6-Trimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

- DB-413286

-

- インチ: InChI=1S/C14H21BO5/c1-14(2)8-19-15(20-9-14)13-11(17-4)6-10(16-3)7-12(13)18-5/h6-7H,8-9H2,1-5H3

- InChIKey: ALIYPFTURKMCNA-UHFFFAOYSA-N

- ほほえんだ: CC1(C)COB(C2=C(C=C(C=C2OC)OC)OC)OC1

計算された属性

- せいみつぶんしりょう: 280.148

- どういたいしつりょう: 280.148

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2A^2

じっけんとくせい

- ゆうかいてん: 105-109 °C

- PSA: 46.15000

- LogP: 1.48060

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM192822-5g |

5,5-dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |

335343-08-3 | 95% | 5g |

$380 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1507764-5g |

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |

335343-08-3 | 98% | 5g |

¥3122.00 | 2024-05-18 | |

| Ambeed | A670192-1g |

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |

335343-08-3 | 95+% | 1g |

$100.0 | 2025-03-04 | |

| Crysdot LLC | CD12082233-5g |

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |

335343-08-3 | 95+% | 5g |

$402 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1507764-1g |

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |

335343-08-3 | 98% | 1g |

¥902.00 | 2024-05-18 | |

| Chemenu | CM192822-5g |

5,5-dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |

335343-08-3 | 95% | 5g |

$380 | 2023-02-02 | |

| Alichem | A019121545-5g |

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |

335343-08-3 | 95% | 5g |

$341.12 | 2023-09-02 | |

| Ambeed | A670192-5g |

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |

335343-08-3 | 95+% | 5g |

$326.0 | 2025-03-04 |

5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

335343-08-3 (5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:335343-08-3)5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane

清らかである:99%

はかる:5g

価格 ($):293